molecular formula C15H18N2O2 B2518617 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(o-tolyl)urea CAS No. 1351623-11-4

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B2518617
CAS No.: 1351623-11-4
M. Wt: 258.321
InChI Key: SHTIWMMXKICWBC-UHFFFAOYSA-N
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Description

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(o-tolyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a furan ring substituted with two methyl groups and a tolyl group, which is a methyl-substituted phenyl group.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a potential bioactive compound for studying enzyme interactions.

    Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of more complex molecules used in materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(o-tolyl)urea typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with o-toluidine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.

    Substitution: The methyl groups on the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted furan derivatives.

Mechanism of Action

The mechanism of action of 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(o-tolyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The furan and tolyl groups could play a role in binding to the active site of enzymes or receptors, while the urea moiety could be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-((2,5-Dimethylfuran-3-yl)methyl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.

    1-((2,5-Dimethylfuran-3-yl)methyl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

Uniqueness

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(o-tolyl)urea is unique due to the specific positioning of the methyl groups on the furan ring and the ortho-tolyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(2,5-dimethylfuran-3-yl)methyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10-6-4-5-7-14(10)17-15(18)16-9-13-8-11(2)19-12(13)3/h4-8H,9H2,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTIWMMXKICWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=C(OC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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